molecular formula C12H21NO3 B1375618 Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 1204654-37-4

Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1375618
CAS No.: 1204654-37-4
M. Wt: 227.3 g/mol
InChI Key: AFMMHVFSLJYZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 2,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions of these compounds with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. It is particularly useful in the synthesis of compounds with analgesic and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • 1-Boc-4-piperidone

Comparison:

This compound stands out due to its specific substitution pattern, which can influence its chemical properties and applications.

Biological Activity

Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

  • Molecular Formula : C13_{13}H21_{21}N1_{1}O3_{3}
  • Molecular Weight : 239.32 g/mol
  • CAS Number : 1204654-37-4

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to modulate various biochemical pathways through:

  • Inhibition of Enzymes : The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK), which are crucial for cellular metabolism and signaling pathways. Inhibition of NAMPT can lead to decreased NAD+^+ levels, affecting energy metabolism and cellular processes.
  • Receptor Binding : this compound acts as a ligand for certain receptors, influencing their activity and downstream signaling.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in various cancer cells, leading to programmed cell death .

Analgesic and Anti-inflammatory Effects

The compound is being investigated for its analgesic and anti-inflammatory properties. It serves as a precursor in the synthesis of compounds that exhibit these therapeutic effects, making it a valuable candidate for drug development aimed at pain management and inflammation reduction .

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

  • Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in human cancer cell lines, indicating its potential as an anticancer agent .
  • Animal Models : In vivo experiments using animal models have shown that the compound can effectively reduce tumor growth and improve survival rates when used in combination with other therapeutic agents .

Data Table

The following table summarizes key findings from recent studies on this compound:

Study TypeFindingsReference
In VitroInduces apoptosis in cancer cell lines
In VivoReduces tumor growth in animal models
Enzyme InhibitionInhibits NAMPT and ROCK activity
PharmacologicalExhibits analgesic and anti-inflammatory effects

Properties

IUPAC Name

tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-7-13(9(2)6-10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMMHVFSLJYZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204654-37-4
Record name tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.